[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol
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Overview
Description
[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a propyl group at the fourth position and a hydroxymethyl group at the third position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-4-Propylpyrrolidin-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(3S,4S)-4-Propylpyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Substitution reactions can occur at the hydroxymethyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S,4S)-4-Propylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The propyl group contributes to the compound’s hydrophobic properties, affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- [(3S,4S)-4-Methylpyrrolidin-3-yl]methanol
- [(3S,4S)-4-Ethylpyrrolidin-3-yl]methanol
- [(3S,4S)-4-Butylpyrrolidin-3-yl]methanol
Uniqueness
[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol is unique due to the specific length and hydrophobicity of its propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between steric hindrance and hydrophobic interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(3S,4S)-4-propylpyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-4-9-5-8(7)6-10/h7-10H,2-6H2,1H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKJDNZQLCRMFC-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CNC[C@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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